1,6-Dioxaspiro[4.5]decan-2-one
Description
1,6-Dioxaspiro[4.5]decan-2-one is a spirocyclic ketone characterized by a six-membered dioxane ring fused to a five-membered cyclohexanone system via a spiro junction. This compound is notable for its occurrence in biologically active natural products. For example, it is a structural motif in the aggregation pheromones of insects such as Andrena haemorrhoa , the antibiotic (+)-monensin A , and the antimitotic agent spirastrellolide . Its synthetic utility is highlighted in the preparation of complex molecules like (-)-AL-2, a diacetylenic spiroacetal enol ether , and Spirastrellolide A, where it contributes to selective protein phosphatase inhibition . The compound’s stability and stereoelectronic properties are influenced by the anomeric effect, which governs the axial/equatorial orientation of substituents .
Properties
CAS No. |
4744-44-9 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,10-dioxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C8H12O3/c9-7-3-5-8(11-7)4-1-2-6-10-8/h1-6H2 |
InChI Key |
YFVHVXQMVVESQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C1)CCC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dioxaspiro[4.5]decan-2-one can be synthesized through several methods. One efficient method involves the stereoselective construction from sugar-derived spirocyclopropane carboxylic acids. This process includes a one-pot ring-opening and cyclization reaction . Another method involves the reaction of its precursor compound with an oxidant .
Industrial Production Methods
Industrial production of 1,6-Dioxaspiro[4.5]decan-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include recrystallization and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,6-Dioxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spiroketals, while reduction can yield various spirocyclic alcohols .
Scientific Research Applications
1,6-Dioxaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1,6-Dioxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spiroacetals and related spirocyclic compounds share structural similarities but differ in ring sizes, substituents, and biological functions. Below is a systematic comparison of 1,6-Dioxaspiro[4.5]decan-2-one with key analogs:
Structural and Functional Comparison
Analytical Differentiation
Mass spectrometry distinguishes spiroacetals via retrocleavage patterns. For 1,6-Dioxaspiro[4.5]decan-2-one, diagnostic fragments include 2-methylene-5-alkyltetrahydrofuran (m/z 85, 99) . In contrast, frontalin produces unique ions (m/z 71, 113) due to its bicyclic framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
